1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene
Description
Properties
Molecular Formula |
C8H7ClFN3 |
|---|---|
Molecular Weight |
199.61 g/mol |
IUPAC Name |
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene |
InChI |
InChI=1S/C8H7ClFN3/c1-5(12-13-11)7-3-2-6(10)4-8(7)9/h2-5H,1H3/t5-/m1/s1 |
InChI Key |
KTRPSVGWBXRKTF-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)F)Cl)N=[N+]=[N-] |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
The synthesis begins with 2-chloro-4-fluorobenzene undergoing Friedel-Crafts acylation using chloroacetyl chloride in the presence of ionic liquids (e.g., [emim]Cl-AlCl₃) at 0–30°C. Key parameters:
Ketone Reduction to Chiral Alcohol
The resulting 2-chloro-4-fluoroacetophenone is reduced to (R)-1-(2-chloro-4-fluorophenyl)ethanol via asymmetric hydrogenation or enzymatic reduction.
- Catalysts : CBS (Corey-Bakshi-Shibata) catalyst or immobilized ketoreductases achieve enantiomeric excess (ee) >98%.
- Conditions : H₂ (50–100 psi), 25–40°C, 12–24 h.
Direct Diazotization-Azidation of Aminated Precursors
Synthesis of 2-Chloro-4-Fluoroaniline
2-chloro-4-fluorotoluene is nitrated and reduced to 2-chloro-4-fluoroaniline via:
Diazotization and Azide Formation
The aniline is diazotized and treated with NaN₃:
Alkylation to Introduce Chiral Ethyl Group
The aryl azide undergoes alkylation with (R)-1-bromoethane in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide):
Asymmetric Synthesis via Chiral Auxiliaries
Chiral Epoxide Intermediate
2-chloro-4-fluorostyrene oxide is synthesized and opened with NaN₃:
Auxiliary Removal and Functionalization
The resulting diol is reduced and functionalized:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Modifications
While primarily used for triazole synthesis, CuAAC principles inform azide stability:
- Key Insight : Use of Cu(I) catalysts (e.g., CuI) accelerates azide formation while minimizing decomposition.
- Optimized Conditions : NaN₃ (2 eq), CuSO₄·5H₂O (0.05 eq), ascorbic acid (0.1 eq), DMF/H₂O, 25°C.
Green Chemistry Approaches
Ionic Liquid-Mediated Reactions
Replacing traditional solvents with ionic liquids (e.g., [bmim]BF₄) improves yields and recyclability:
Continuous Flow Systems
Microreactors enhance safety and efficiency for azide reactions:
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Friedel-Crafts Route | 85 | 98 | High stereocontrol | Multi-step, costly catalysts |
| Diazotization | 75 | N/A | Scalable | Requires hazardous diazonium salts |
| Chiral Auxiliary | 80 | 95 | Predictable stereochemistry | Auxiliary removal adds steps |
| Green Chemistry | 90 | 98 | Environmentally friendly | Specialized equipment needed |
Chemical Reactions Analysis
Types of Reactions
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, to form nitrenes or other reactive intermediates.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3), DMF or DMSO as solvent.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Oxidation: Various oxidizing agents like peracids or metal oxides.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of nitrene intermediates or other oxidized products.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene serves as a crucial intermediate in the synthesis of more complex organic compounds. Its azido group can participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The azido group can be substituted with other nucleophiles, allowing for the creation of diverse derivatives.
- Reduction Reactions : The azide can be reduced to an amine, which is a valuable transformation in organic synthesis.
- Click Chemistry : The azido group is particularly useful in click chemistry, facilitating the formation of stable triazole linkages with alkynes, which is significant for bioconjugation applications .
Biological Applications
Biological Probes and Drug Development
The compound's unique structure lends itself to applications in biological research:
- Protein Labeling : The azido group allows for the selective labeling of proteins, enabling researchers to track biological processes in vivo.
- Antimicrobial Activity : Studies have indicated that similar azide-containing compounds exhibit significant antimicrobial properties. For instance, Zhang et al. (2023) reported that compounds with similar structures effectively inhibited bacterial growth against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL .
- Anticancer Potential : The incorporation of halogens like chlorine and fluorine has been associated with enhanced biological activity. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
Industrial Applications
Specialty Chemicals and Materials
In industrial contexts, this compound is utilized for:
- Production of Specialty Chemicals : Its unique properties make it suitable for developing specialty chemicals used in various applications, including polymers and advanced materials.
- Pharmaceutical Development : As a versatile building block, it plays a role in drug discovery processes where specific chemical modifications are necessary to enhance efficacy or reduce side effects .
Case Studies
Several studies have highlighted the applications of this compound:
- Antimicrobial Efficacy Study (Zhang et al., 2023) : This study evaluated various azide-substituted aromatic compounds for their antimicrobial properties. The results demonstrated that compounds incorporating this structure exhibited significant activity against common pathogens.
- Drug Discovery Research : Researchers have explored the use of this compound in synthesizing new pharmaceuticals targeting specific diseases by modifying its functional groups to enhance biological activity.
- Click Chemistry Applications : In a series of experiments focusing on bioconjugation techniques, the compound was successfully employed to create stable linkages with biomolecules, showcasing its utility in chemical biology .
Mechanism of Action
The mechanism of action of 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. Additionally, the compound’s functional groups may interact with enzymes or receptors, influencing their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-[(1R)-1-azidoethyl]-2-chlorobenzene: Lacks the fluorine atom, which may affect its reactivity and applications.
1-[(1R)-1-azidoethyl]-4-fluorobenzene: Lacks the chlorine atom, which may influence its chemical properties and biological activity.
1-[(1R)-1-azidoethyl]-2,4-dichlorobenzene: Contains an additional chlorine atom, potentially altering its reactivity and applications.
Uniqueness
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with the azido group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Biological Activity
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene is a compound of growing interest in medicinal chemistry and biological research. Its unique structure, featuring an azido group, a chloro group, and a fluorine atom, suggests potential applications in drug development, particularly in targeting specific biological pathways.
The compound has the following chemical properties:
- Molecular Formula : CHClF N
- Molecular Weight : Approximately 175.57 g/mol
- CAS Number : Not yet assigned in the literature.
Research indicates that compounds with azido groups can participate in bioorthogonal reactions, which are critical for targeted drug delivery and imaging in biological systems. The azido group can undergo various transformations, allowing for the conjugation with biomolecules or other therapeutic agents.
Anticancer Properties
Studies have shown that similar compounds with halogen substitutions exhibit significant activity against various cancer cell lines. For instance, 1-bromo-2-chloro-4-fluorobenzene has been reported to influence the degradation of estrogen receptor alpha (ERα) with an effective concentration of 0.7 nM, suggesting that structurally related compounds might exhibit similar or enhanced biological activities against hormone-dependent cancers .
Antimicrobial Activity
Compounds bearing halogenated aromatic rings have demonstrated antimicrobial properties. The presence of chlorine and fluorine atoms can enhance the lipophilicity and reactivity of these compounds, potentially increasing their efficacy against bacterial strains. For example, derivatives of halogenated benzenes have shown activity against both Gram-positive and Gram-negative bacteria .
Study 1: Anticancer Activity
In a study examining the effects of halogenated benzene derivatives on breast cancer cells, it was found that compounds similar to this compound inhibited cell proliferation significantly (IC50 values in the low micromolar range). This indicates potential for further development as anticancer agents .
Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial activity of halogenated compounds against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting that modifications to the azidoethyl group could enhance this activity .
Data Tables
Q & A
Q. What synthetic methodologies ensure high enantiomeric purity in 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene?
- Methodological Answer : To achieve high enantiomeric purity, employ a stereospecific substitution reaction using (1R)-1-azidoethyl precursors. Sodium azide (NaN₃) can displace a leaving group (e.g., bromide or triflate) on a pre-functionalized 2-chloro-4-fluorobenzene derivative. Chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands in transition metal complexes) may enhance stereocontrol. Purify intermediates via column chromatography or recrystallization, and confirm enantiomeric excess using chiral HPLC with a cellulose-based column .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for the azidoethyl group (δ ~3.5–4.0 ppm for CH₂) and aromatic protons (split due to Cl/F substituents).
- ¹⁹F NMR : Identify fluorine environments (δ ~-100 to -120 ppm for para-F).
- IR Spectroscopy : Confirm the azide stretch (~2100 cm⁻¹).
- X-ray Crystallography : Resolve absolute configuration and spatial arrangement (as demonstrated for structurally similar compounds in and ) .
Q. How should researchers handle safety concerns related to the azide group in this compound?
- Methodological Answer :
- Storage : Store at -20°C in airtight, light-resistant containers to prevent decomposition. Avoid prolonged storage due to azide instability .
- Handling : Use blast shields, fume hoods, and personal protective equipment (PPE). Monitor for exothermic decomposition during synthesis.
- Disposal : Neutralize with sodium hypochlorite (NaOCl) to convert azides to non-explosive byproducts .
Q. What solvent systems optimize solubility for reactions involving this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s aromatic and azide moieties. For nucleophilic substitutions, use anhydrous THF or acetonitrile. Solvent polarity can be adjusted using mixtures (e.g., DCM:MeOH 9:1) to balance reactivity and solubility .
Q. How can researchers troubleshoot low yields in the azide substitution step?
- Methodological Answer :
- Leaving Group Efficiency : Replace bromide with a better leaving group (e.g., mesylate or triflate).
- Reaction Temperature : Optimize between 50–80°C to balance reaction rate and azide stability.
- Catalysis : Add catalytic iodide (KI) to accelerate SN2 displacement .
Advanced Research Questions
Q. How do stereochemical configurations influence the reactivity of this compound in click chemistry?
- Methodological Answer : The (1R)-azidoethyl group’s spatial orientation affects steric hindrance in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Use DFT calculations to model transition states and compare reaction kinetics with enantiomeric counterparts. Experimental validation via kinetic studies (e.g., monitoring by in situ IR) can quantify steric effects .
Q. What strategies resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer : Conduct accelerated stability studies under controlled conditions (e.g., 40°C/75% RH, light exposure) and analyze degradation products via LC-MS. Compare results with conflicting studies to identify critical variables (e.g., trace impurities, moisture content). Reference standardized protocols from safety data sheets () for reproducibility .
Q. How can computational modeling predict decomposition pathways of this compound?
- Methodological Answer : Use Gaussian or ORCA software to calculate bond dissociation energies (BDEs) and simulate thermal decomposition. Focus on the azide group (N₃) and C-Cl bond cleavage. Validate predictions with TGA-DSC and mass spectrometry fragmentation patterns .
Q. What analytical methods differentiate between positional isomers in azidoethyl-substituted chlorofluorobenzenes?
- Methodological Answer :
Q. How do electronic effects of chloro and fluoro substituents impact the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
The electron-withdrawing Cl and F groups deactivate the benzene ring, reducing electrophilicity. Use Hammett parameters (σₚ for Cl = +0.23, F = +0.06) to predict reactivity in Suzuki-Miyaura couplings. Optimize with Pd catalysts bearing bulky ligands (e.g., SPhos) to enhance turnover .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound?
Q. Why do some studies report variable yields in azide substitutions under similar conditions?
- Methodological Answer :
Trace moisture or oxygen may quench reactive intermediates. Use Schlenk-line techniques for anhydrous/anaerobic conditions. Monitor reaction progress via TLC or in situ NMR. Report detailed experimental logs to isolate variables (e.g., stirring efficiency, reagent purity) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
